Vonoprazan fumarate impurity 15

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

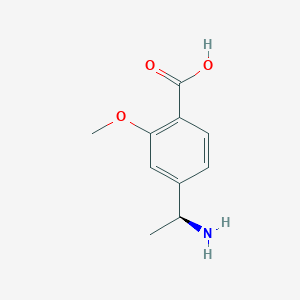

Vonoprazan fumarate impurity 15 is a chemical compound related to vonoprazan fumarate, which is a first-in-class potassium-competitive acid blocker. Vonoprazan fumarate is used for the treatment of acid-related diseases such as reflux esophagitis, gastric ulcer, and duodenal ulcer, and for the eradication of Helicobacter pylori . Impurities like this compound are often studied to ensure the purity and safety of the pharmaceutical product.

Métodos De Preparación

The preparation of vonoprazan fumarate impurity 15 involves several synthetic routes and reaction conditions. One method includes reacting a compound shown in formula IV with a compound shown in formula VI to obtain a compound shown in formula VII. This is followed by a hydrolysis reaction under the action of alkali to obtain this compound . The process is characterized by mild reaction conditions, environment friendliness, low-cost and easily-obtained raw materials, simple purification methods, stable processes, and high yield, making it suitable for mass production .

Análisis De Reacciones Químicas

Vonoprazan fumarate impurity 15 undergoes various types of chemical reactions, including nucleophilic substitution reactions. For example, the secondary amine group in vonoprazan can react with benzofurazan (0.05% w/v NBD-Cl) reagent in an alkaline medium (0.1 M borate buffer pH 8.2) to produce a highly fluorescent product . Common reagents used in these reactions include benzofurazan and borate buffer. The major products formed from these reactions are highly fluorescent compounds that can be measured at specific wavelengths .

Aplicaciones Científicas De Investigación

Vonoprazan fumarate impurity 15 has several scientific research applications. It is used in the development and validation of analytical methods for the estimation of vonoprazan in human plasma and content uniformity tests . The compound is also studied for its role in the stability and performance of pharmaceutical products, as impurities can affect the efficacy and safety of the drug . Additionally, this compound is used in the quality control processes during the production and storage of vonoprazan fumarate .

Mecanismo De Acción

The mechanism of action of vonoprazan fumarate impurity 15 is related to its parent compound, vonoprazan. Vonoprazan is a potassium-competitive acid blocker that inhibits the binding of potassium ions to the H±K±ATPase enzyme (proton pump) in gastric parietal cells, thereby stopping gastric acid secretion . This inhibition is reversible and potassium-competitive, leading to potent and sustained acid suppression. The molecular targets involved are the H±K±ATPase enzymes in the gastric parietal cells.

Comparación Con Compuestos Similares

Vonoprazan fumarate impurity 15 can be compared with other similar compounds such as omeprazole and pantoprazole, which are proton pump inhibitors. Unlike vonoprazan, which is a potassium-competitive acid blocker, omeprazole and pantoprazole inhibit gastric acid secretion by irreversibly binding to the H±K±ATPase enzyme . Vonoprazan has a more rapid onset of action and does not require acid-resistant formulations, making it more effective in certain clinical scenarios . Other similar compounds include lansoprazole and esomeprazole, which also belong to the class of proton pump inhibitors .

Propiedades

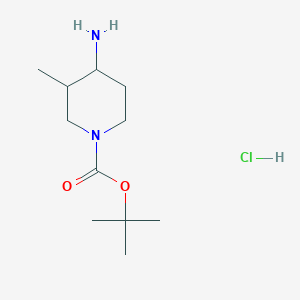

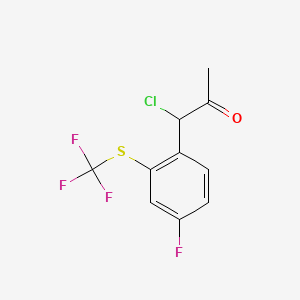

Fórmula molecular |

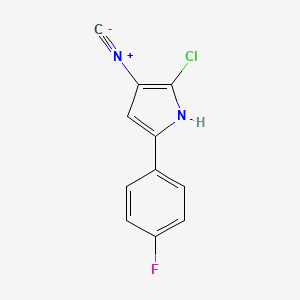

C11H6ClFN2 |

|---|---|

Peso molecular |

220.63 g/mol |

Nombre IUPAC |

2-chloro-5-(4-fluorophenyl)-3-isocyano-1H-pyrrole |

InChI |

InChI=1S/C11H6ClFN2/c1-14-10-6-9(15-11(10)12)7-2-4-8(13)5-3-7/h2-6,15H |

Clave InChI |

BSOGCORCLVVHMH-UHFFFAOYSA-N |

SMILES canónico |

[C-]#[N+]C1=C(NC(=C1)C2=CC=C(C=C2)F)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.